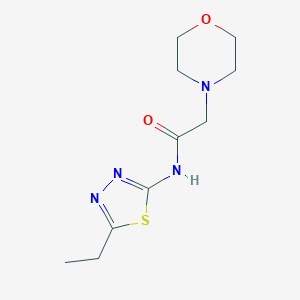
3-Propyl-4-furoxancarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Propyl-4-furoxancarbaldehyde, also known as PFA, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PFA belongs to the class of furoxans, which are organic compounds that contain a furan ring and a nitric oxide group.
Wirkmechanismus
The mechanism of action of 3-Propyl-4-furoxancarbaldehyde is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 3-Propyl-4-furoxancarbaldehyde has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 3-Propyl-4-furoxancarbaldehyde has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant defense mechanisms in the body.
Biochemical and Physiological Effects:
3-Propyl-4-furoxancarbaldehyde has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 3-Propyl-4-furoxancarbaldehyde has also been shown to increase the production of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, 3-Propyl-4-furoxancarbaldehyde has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Propyl-4-furoxancarbaldehyde in lab experiments is its high potency and selectivity. 3-Propyl-4-furoxancarbaldehyde has been shown to exhibit potent pharmacological activity at low concentrations, which makes it an attractive candidate for drug development. However, one of the limitations of using 3-Propyl-4-furoxancarbaldehyde is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 3-Propyl-4-furoxancarbaldehyde. One of the areas of interest is the development of 3-Propyl-4-furoxancarbaldehyde-based drugs for the treatment of neurodegenerative diseases. Another area of interest is the investigation of the synergistic effects of 3-Propyl-4-furoxancarbaldehyde with other drugs or natural compounds. Additionally, the development of novel synthesis methods for 3-Propyl-4-furoxancarbaldehyde could lead to improved yields and reduced costs of production.
Synthesemethoden
3-Propyl-4-furoxancarbaldehyde can be synthesized by the reaction of 3-propylfuran-2-carboxylic acid with nitrous acid. The reaction proceeds through the formation of an intermediate nitroso compound, which then undergoes a rearrangement to form 3-Propyl-4-furoxancarbaldehyde. The yield of 3-Propyl-4-furoxancarbaldehyde can be improved by optimizing the reaction conditions such as temperature, pH, and concentration.
Wissenschaftliche Forschungsanwendungen
3-Propyl-4-furoxancarbaldehyde has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of pharmacological activities such as anti-inflammatory, antioxidant, and anticancer. 3-Propyl-4-furoxancarbaldehyde has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
143423-06-7 |
|---|---|
Produktname |
3-Propyl-4-furoxancarbaldehyde |
Molekularformel |
C6H8N2O3 |
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
5-oxido-4-propyl-1,2,5-oxadiazol-5-ium-3-carbaldehyde |
InChI |
InChI=1S/C6H8N2O3/c1-2-3-6-5(4-9)7-11-8(6)10/h4H,2-3H2,1H3 |
InChI-Schlüssel |
LKWVGQSZDFCZFZ-UHFFFAOYSA-N |
SMILES |
CCCC1=[N+](ON=C1C=O)[O-] |
Kanonische SMILES |
CCCC1=[N+](ON=C1C=O)[O-] |
Synonyme |
1,2,5-Oxadiazole-3-carboxaldehyde, 4-propyl-, 5-oxide (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




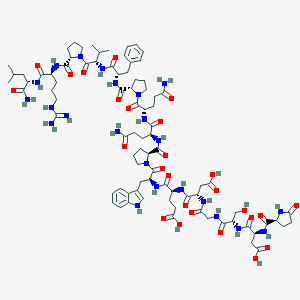


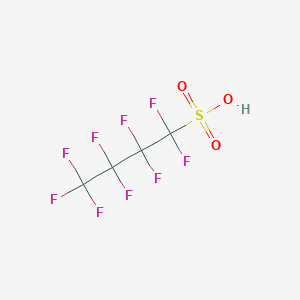
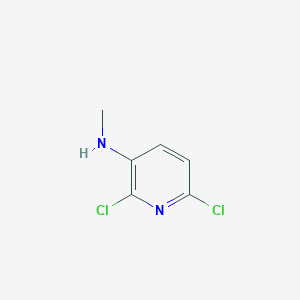
![Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one](/img/structure/B139599.png)
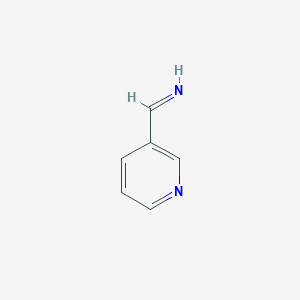

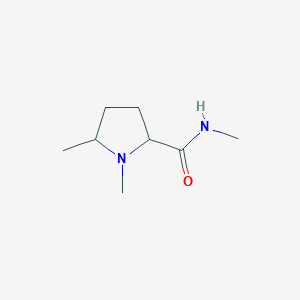
![Methyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B139610.png)
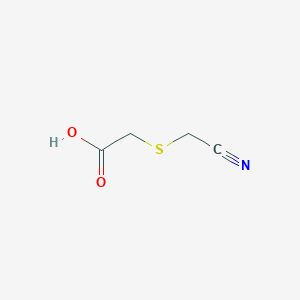
![2-[2-[(1aS,7aS)-5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B139615.png)
